2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
Description
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHIOYSELCPERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408089-23-5 | |
| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the following steps:
Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with appropriate reagents to form the boronic acid derivative.
Coupling Reaction: The boronic acid derivative is then coupled with the benzo[D]oxazole derivative under specific reaction conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can be carried out to replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively:
- Anticancer Activity : Research indicates that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the incorporation of boron into drug candidates can enhance their efficacy and selectivity towards tumor cells .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The boron atom's ability to form stable complexes with biomolecules could be leveraged to develop treatments for neurodegenerative diseases .
Organic Synthesis
The unique reactivity of the dioxaborolane group makes this compound an excellent candidate for use in organic synthesis:
- Cross-Coupling Reactions : The compound can serve as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Building Block for Functional Materials : Its structural characteristics allow it to be utilized as a building block for creating functionalized polymers and materials with specific electronic or optical properties. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Materials Science
In materials science, the compound's properties can be exploited to create advanced materials:
- Luminescent Materials : Research has indicated that boron-containing compounds can exhibit luminescent properties when integrated into polymer matrices. This characteristic is beneficial for developing new materials for displays and lighting applications .
- Sensors : The ability of the compound to interact with various analytes makes it a candidate for sensor applications. Its boron moiety can facilitate the detection of specific ions or molecules through changes in fluorescence or conductivity .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Anticancer Drug Development : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines compared to standard treatments .
- Organic Photovoltaics : Research conducted by a team at Stanford University explored the use of boron-containing compounds in enhancing the efficiency of organic solar cells. The findings indicated improved charge transport properties when using derivatives similar to this compound.
- Fluorescent Sensors : A recent study published in Analytical Chemistry showcased the development of a fluorescent sensor based on this compound that successfully detected heavy metal ions in water samples with high sensitivity and specificity.
Mechanism of Action
The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzooxazole vs. Benzothiazole Derivatives
Key Compound :
- 2-Acetylamino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)benzo[d]thiazole (9a) (CAS: Not provided, ).
However, the target compound’s oxygen-based system may offer better solubility in polar solvents .
Substitution Pattern: Boronate Position
Key Compound :
The direct attachment of the boronate to the benzooxazole core simplifies synthesis compared to meta-terphenyl-linked analogs, which require additional Suzuki steps .
Functional Group Variations
Key Compounds :
- 5-Chloro-2-(methylthio)benzo[d]oxazole (CAS: 64037-25-8, ).
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 98549-92-9, ).
Chloro and methylthio substituents enhance electrophilicity but limit utility in cross-coupling. The oxazolone analog’s lactam ring may improve hydrolytic stability but complicates boronate reactivity .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A representative method involves reacting a brominated benzo[d]oxazole precursor (e.g., 2-methyl-6-bromobenzo[d]oxazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 100°C for 8 hours. Post-reaction, extraction with THF, drying with MgSO₄, and crystallization in ethanol yield the product in ~90% purity . Key parameters include catalyst loading (0.5–1 mol%), solvent choice, and inert atmosphere conditions to prevent boronate hydrolysis.
Q. How can structural characterization of this compound be reliably performed?
1H/13C-NMR and mass spectrometry (MS) are standard for confirming the boronate ester’s integrity. For example, the benzylic protons adjacent to the oxazole ring typically resonate at δ 2.5–3.0 ppm in 1H-NMR, while the dioxaborolane protons appear as a singlet near δ 1.3 ppm. High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₉BN₂O₃) with a mass accuracy <5 ppm . For ambiguous cases, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the dioxaborolane ring .
Q. What purification strategies are effective for removing byproducts in the final compound?
Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates unreacted diboronates. For higher purity (>98%), recrystallization in ethanol or acetonitrile is preferred. Impurities like residual palladium can be removed via activated charcoal treatment or chelation with EDTA derivatives .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in:
- Organic electronics : As a boronate ester in Suzuki couplings to build conjugated polymers for OLEDs .
- Pharmaceutical probes : Functionalization of the oxazole ring for bioactive molecule synthesis .
- Photophysical studies : Incorporation into donor-acceptor dyads to study intramolecular charge transfer .
Q. What safety protocols are critical during synthesis?
- Use argon/nitrogen atmospheres to prevent boronate oxidation.
- Handle 1,4-dioxane (a suspected carcinogen) in fume hoods with PPE.
- Quench palladium catalysts with aqueous EDTA to mitigate heavy metal waste .
Advanced Research Questions
Q. How can cross-coupling efficiency be enhanced under non-ideal conditions (e.g., steric hindrance)?
For sterically hindered substrates, microwave-assisted Suzuki-Miyaura reactions (120°C, 30 min) improve yields by accelerating oxidative addition. Alternative catalysts like Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhance turnover in electron-deficient systems . For air-sensitive intermediates, Schlenk line techniques ensure anhydrous/anaerobic conditions .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
The dioxaborolane ring’s conformational flexibility complicates crystallization. Strategies include:
Q. How do photophysical properties vary with substitution on the benzo[d]oxazole ring?
Substituents at the 2-methyl position alter electron density and charge transfer efficiency . For example:
Q. How can hydrolytic stability of the boronate ester be improved for aqueous-phase applications?
Q. How should researchers address contradictory data in cross-coupling yields?
Discrepancies often arise from catalyst poisoning (e.g., residual amines) or solvent purity . Systematic troubleshooting includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
